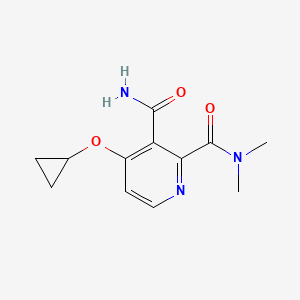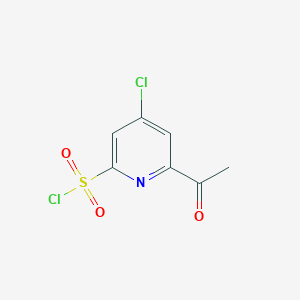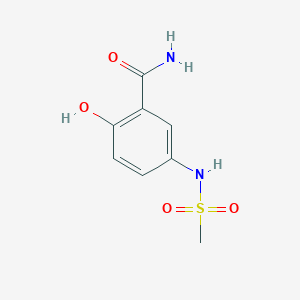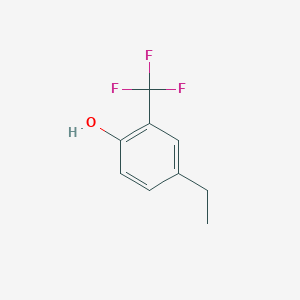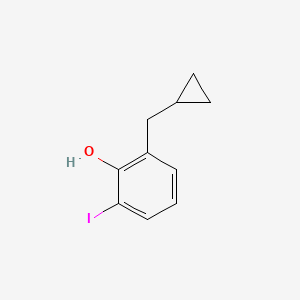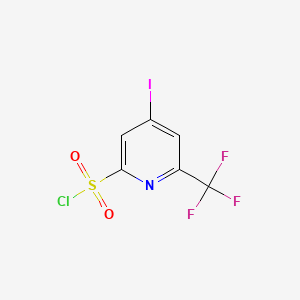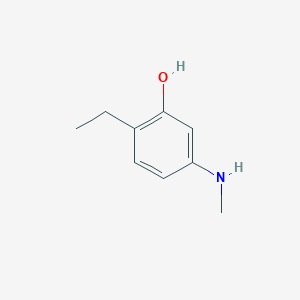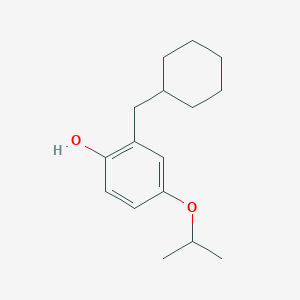
2-(Cyclohexylmethyl)-4-isopropoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylmethyl)-4-isopropoxyphenol is an organic compound characterized by a cyclohexylmethyl group attached to a phenol ring, which also bears an isopropoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-4-isopropoxyphenol can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . For instance, the reaction between 4-hydroxybenzyl alcohol and cyclohexylmethyl bromide in the presence of a base like sodium hydride can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-(Cyclohexylmethyl)-4-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
2-(Cyclohexylmethyl)-4-isopropoxyphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Cyclohexylmethyl)-4-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The cyclohexylmethyl and isopropoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
Cyclohexylphenol: Lacks the isopropoxy group, resulting in different chemical and biological properties.
Isopropoxyphenol: Lacks the cyclohexylmethyl group, affecting its reactivity and applications.
Cyclohexylmethylphenol: Similar structure but without the isopropoxy group, leading to variations in its chemical behavior.
Uniqueness
2-(Cyclohexylmethyl)-4-isopropoxyphenol is unique due to the presence of both cyclohexylmethyl and isopropoxy groups, which confer distinct chemical and physical properties
特性
分子式 |
C16H24O2 |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
2-(cyclohexylmethyl)-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-12(2)18-15-8-9-16(17)14(11-15)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
InChIキー |
HYADOLHUQANNOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C(C=C1)O)CC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


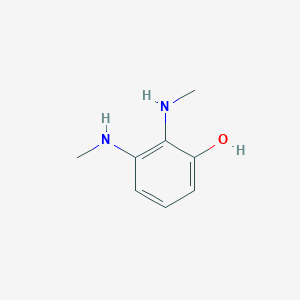
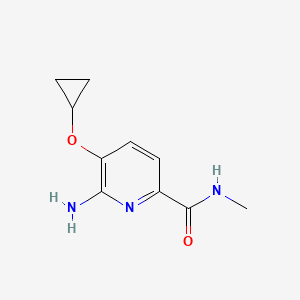

![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
